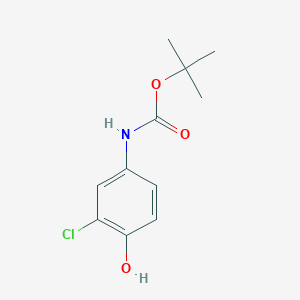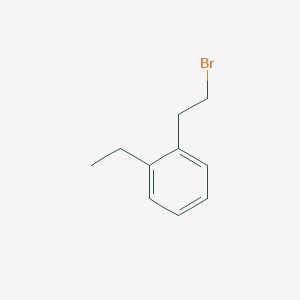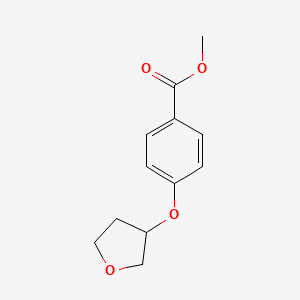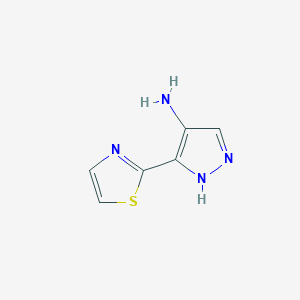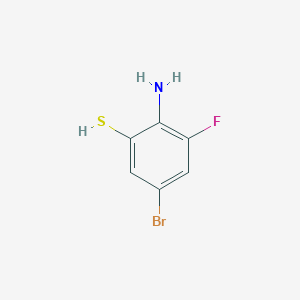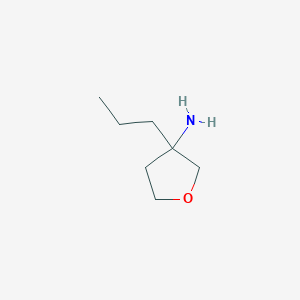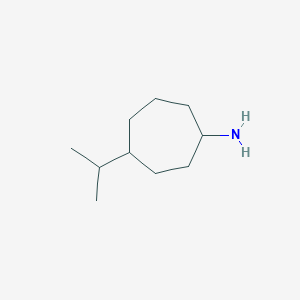
1-(3-Bromo-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone
Overview
Description
1-(3-Bromo-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone, also known as 3-bromo-2-dioxolane, is an organic compound with a wide range of applications in scientific research. It is a colorless liquid with a boiling point of 131°C and a melting point of −20°C. It is soluble in water and alcohols, and is widely used in the synthesis of various organic compounds.
Scientific Research Applications
Synthesis and Chemical Reactions
- 1-(3-Bromo-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone is utilized in the synthesis of various chemical compounds. For example, it's used in the synthesis of 3-(N-alkylamino)acetophenones through a reaction with lithium amides, yielding N-(alkyl)-3-(2-methyl-1,3-dioxolan-2-yl)benzenamines (Albright & Lieberman, 1994).
- It serves as an important intermediate in the production of fungicides like difenoconazole, showcasing its relevance in agricultural chemistry (Xie Wei-sheng, 2007).
- This compound is also involved in the synthesis of anxiolytic agents, particularly in forming 1-phenyl-2-(4-aryl-1,3,4,5-tetrahydropyrido[2,3-b][1,4]diazepin-2-ylidene)-ethanones, demonstrating its application in medicinal chemistry (Liszkiewicz et al., 2006).
Material Science and Nanotechnology
- In the field of material science, derivatives of 1-(3-Bromo-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone are used for the synthesis of enhanced brightness, emission-tuned nanoparticles, indicating its utility in developing advanced materials for various applications (Fischer, Baier, & Mecking, 2013).
properties
IUPAC Name |
1-(3-bromophenyl)-2-(1,3-dioxolan-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO3/c12-9-3-1-2-8(6-9)10(13)7-11-14-4-5-15-11/h1-3,6,11H,4-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAUQOEJQBFSFHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CC(=O)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



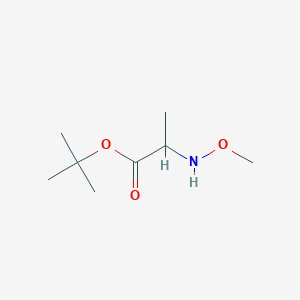
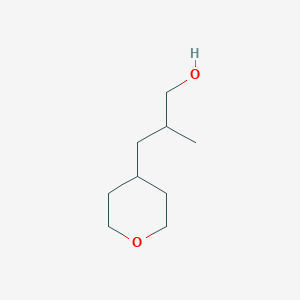
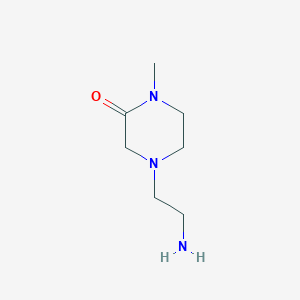
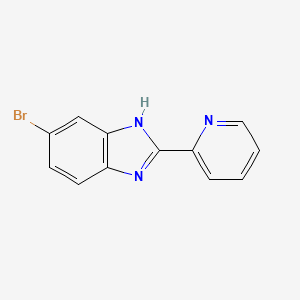
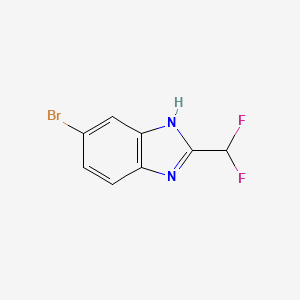
![[5-Fluoro-2-(methanesulfonylmethyl)phenyl]methanamine](/img/structure/B1375225.png)
![[1-(Benzylamino)cyclobutyl]methanol](/img/structure/B1375227.png)
